molecular formula C18H21NO B13949919 3-[Benzyl(methyl)amino]-2-methyl-1-phenylpropan-1-one CAS No. 102748-51-6

3-[Benzyl(methyl)amino]-2-methyl-1-phenylpropan-1-one

Cat. No.: B13949919
CAS No.: 102748-51-6
M. Wt: 267.4 g/mol
InChI Key: OIVGLKASIPOPKY-UHFFFAOYSA-N
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Description

3-[Benzyl(methyl)amino]-2-methyl-1-phenylpropan-1-one is a chemical compound with a complex structure that includes a benzyl group, a methylamino group, and a phenylpropanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Benzyl(methyl)amino]-2-methyl-1-phenylpropan-1-one typically involves multi-step organic synthesis techniques. One common method includes the Friedel-Crafts acylation followed by a series of reduction and substitution reactions . The reaction conditions often require the use of strong acids like methanesulfonic acid and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can be employed to produce the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

3-[Benzyl(methyl)amino]-2-methyl-1-phenylpropan-1-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can convert carbonyl groups into alcohols or amines.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[Benzyl(methyl)amino]-2-methyl-1-phenylpropan-1-one has several scientific research applications:

Mechanism of Action

The exact mechanism of action of 3-[Benzyl(methyl)amino]-2-methyl-1-phenylpropan-1-one is not fully understood. it is believed to interact with various molecular targets and pathways, including cholinergic and dopaminergic systems. It may potentiate dopamine while partially inhibiting serotonin, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 3-[Benzyl(methyl)amino]-2-methyl-1-phenylpropan-1-one apart from these similar compounds is its specific structural configuration, which may confer unique chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

CAS No.

102748-51-6

Molecular Formula

C18H21NO

Molecular Weight

267.4 g/mol

IUPAC Name

3-[benzyl(methyl)amino]-2-methyl-1-phenylpropan-1-one

InChI

InChI=1S/C18H21NO/c1-15(18(20)17-11-7-4-8-12-17)13-19(2)14-16-9-5-3-6-10-16/h3-12,15H,13-14H2,1-2H3

InChI Key

OIVGLKASIPOPKY-UHFFFAOYSA-N

Canonical SMILES

CC(CN(C)CC1=CC=CC=C1)C(=O)C2=CC=CC=C2

Origin of Product

United States

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